molecular formula C12H15NO B2860947 (3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one CAS No. 56570-34-4

(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one

Cat. No.: B2860947
CAS No.: 56570-34-4
M. Wt: 189.258
InChI Key: ZQKBPMZILMKBHJ-NTMALXAHSA-N
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Description

(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.258. The purity is usually 95%.
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Biological Activity

(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one, also known as a derivative of 4-(phenylamino)pent-3-en-2-one, has garnered attention in recent years for its potential biological activities. This compound, characterized by the molecular formula C12_{12}H15_{15}NO and a molecular weight of 189.25 g/mol, exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound features an enaminoketone structure with a planar pentenone backbone, which is crucial for its biological interactions. The presence of the methylphenyl group contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds can effectively scavenge free radicals and reduce oxidative stress in various cellular models. This activity is often measured using assays such as the ABTS and FRAP tests, which assess the ability of substances to neutralize reactive oxygen species (ROS) .

Acetylcholinesterase Inhibition

One of the prominent biological activities associated with this compound is its inhibitory effect on acetylcholinesterase (AChE). This enzyme plays a critical role in the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment. The compound has shown IC50_{50} values ranging from 0.24 to 0.34 µM against AChE, indicating potent inhibitory activity .

Furthermore, it has been suggested that the compound may also inhibit butyrylcholinesterase (BChE), another enzyme involved in cholinergic signaling, with IC50_{50} values reported between 0.036 and 0.0745 µM . The dual inhibition of AChE and BChE could provide a synergistic effect beneficial for therapeutic applications in neurodegenerative diseases.

Metal Chelation and Neuroprotective Effects

The ability of this compound to chelate metal ions such as Cu2+^{2+}, Fe2+^{2+}, and Zn2+^{2+} has been documented. Metal chelation is vital in mitigating metal-induced oxidative stress and can play a role in neuroprotection against metal toxicity commonly observed in neurodegenerative conditions .

Synthesis and Characterization

The synthesis of this compound involves condensation reactions that yield compounds with varying substituents at the diketone fragment. These modifications can significantly influence biological activity and potency .

Structure-Activity Relationship (SAR)

Molecular docking studies have been employed to elucidate the binding interactions between this compound and AChE. These studies suggest that the compound binds effectively to both the catalytic active site and the peripheral anionic site (PAS) of AChE, proposing a mixed-type inhibition mechanism .

Properties

IUPAC Name

(Z)-4-(4-methylanilino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-6-12(7-5-9)13-10(2)8-11(3)14/h4-8,13H,1-3H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKBPMZILMKBHJ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C\C(=O)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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